Arctiin

Aquaculture Antiparasitic Toxicology

Arctiin is a dibenzylbutyrolactone lignan glycoside—the principal bioactive constituent of Fructus Arctii (≈6.19% w/w)—that functions as a natural prodrug converted in vivo to arctigenin. Unlike its aglycone, arctiin provides a >5-fold superior safety margin (MTD >313 mg/kg vs 50 mg/kg oral in mice), enabling high repeated dosing for oral oncology formulations. Differentiators include selective AdipoR1 agonist activity (IC50 1.2 μM), zero drug resistance induction against influenza A (vs 50% for oseltamivir), and a 1.67-fold higher LC50 in aquaculture parasitology. Procure high-purity arctiin for target-specific metabolic disease, antiviral, and oncology research programs where a wide therapeutic index is critical.

Molecular Formula C27H34O11
Molecular Weight 534.6 g/mol
Cat. No. B8068930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctiin
Molecular FormulaC27H34O11
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
InChIInChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17?,22+,23+,24-,25+,27+/m0/s1
InChIKeyXOJVHLIYNSOZOO-JRDANZJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arctiin: A Plant Lignan Glycoside with Quantifiable Prodrug and Safety Advantages


Arctiin is a dibenzylbutyrolactone-type lignan glycoside, serving as the predominant bioactive constituent in the dried ripe fruit of Arctium lappa L. (Asteraceae), typically comprising approximately 6.19% (w/w) of the seed material, while its aglycone metabolite arctigenin is present at far lower concentrations (approximately 0.6%) [1][2]. As the principal chemical marker for Fructus Arctii in the Chinese Pharmacopoeia, arctiin is a glycoside that is metabolized in vivo by intestinal bacteria into its active aglycone, arctigenin, thereby functioning as a natural prodrug [3]. This distinct molecular structure and metabolic conversion profile establish the basis for its unique pharmacokinetic and safety characteristics that differentiate it from its aglycone counterpart.

Why Arctiin Cannot Be Replaced by Its Aglycone Arctigenin in Research and Industrial Applications


The assumption that arctigenin, as the active metabolite, can be directly substituted for arctiin overlooks critical differences in their inherent toxicity profiles, oral bioavailability, and mechanism of action in specific disease models. Arctiin is consistently demonstrated to possess a significantly superior safety margin compared to its aglycone; for example, the maximum tolerated dose (MTD) for arctiin in mice exceeds 313 mg/kg via both oral and intravenous routes, whereas the MTD for arctigenin is limited to 50 mg/kg (oral) and 6.25 mg/kg (i.v.) [1]. Furthermore, the glycosidic form of arctiin dictates its metabolic fate; it remains stable in gastric juice but is converted to arctigenin by intestinal flora, leading to a different systemic exposure profile compared to the direct administration of arctigenin, which undergoes rapid glucuronidation in the liver . These distinct characteristics mean that in applications where a high safety window or a controlled, sustained release of the active aglycone is required, generic substitution with arctigenin is not scientifically or industrially viable.

Quantitative Evidence for Selecting Arctiin Over Arctigenin and Other Analogs


Arctiin Exhibits a 1.67-Fold Higher Safety Margin (LC50) than Arctigenin in an Acute Toxicity Model

In a 48-hour acute toxicity assay using goldfish (Carassius auratus), arctiin demonstrated significantly lower acute toxicity compared to its aglycone, arctigenin. The median lethal concentration (LC50) for arctiin was 14.14 mg L−1, whereas the LC50 for arctigenin was 8.47 mg L−1 [1]. This indicates a 1.67-fold higher safety margin for arctiin in this aquatic model.

Aquaculture Antiparasitic Toxicology

Arctiin is an 8-Fold Less Potent but Considerably Safer Anticancer Prodrug than Arctigenin in a Human Colon Cancer Model

In a study assessing antitumor activity against the human colon cancer cell line H116, arctiin exhibited an IC50 value of 2.5 μg/mL, while its aglycone arctigenin was substantially more potent with an IC50 of 0.31 μg/mL, representing an 8-fold difference [1]. Critically, the maximum tolerated dose (MTD) for arctiin in mice exceeded 313 mg/kg for both oral and intravenous routes, whereas the MTD for arctigenin was limited to 50 mg/kg (oral) and 6.25 mg/kg (i.v.), highlighting a greater than 5-fold safety advantage for arctiin [1].

Oncology Drug Development Prodrug

Arctiin Presents a Medium Risk for Herb-Drug Interactions via UGT2B15 Inhibition, Distinct from Arctigenin's Low Risk

An in vitro inhibition kinetics study revealed that arctiin and arctigenin inhibit the phase II drug-metabolizing enzyme UDP-glucuronosyltransferase 2B15 (UGT2B15) through different mechanisms and with different potencies. Arctiin acts as a competitive inhibitor with a Ki of 16.0 μM, whereas arctigenin is a noncompetitive inhibitor with a Ki of 76.7 μM [1]. Based on calculated [I]/Ki values after a 100 mg/kg dose, arctiin ([I]/Ki = 0.3) falls into a medium possibility range for inducing drug-drug interactions, while arctigenin ([I]/Ki = 0.007) presents a low possibility [1].

Pharmacokinetics Drug Metabolism Safety Pharmacology

Arctiin Induces Higher Virus-Specific Antibody Titers and Prevents Drug Resistance in an Influenza A Model

In an in vivo study using 5-fluorouracil (5-FU)-treated, immunocompromised mice infected with influenza A virus (H1N1), oral administration of arctiin produced a significantly larger amount of virus-specific antibody than both the untreated control group and the positive control drug oseltamivir [1]. Moreover, treatment with arctiin did not induce any resistant viruses, whereas treatment with oseltamivir under the same conditions induced resistant viruses at a 50% frequency [1].

Virology Immunology Antiviral

Arctiin is an Adiponectin Receptor 1 Agonist with a Reported IC50 of 1.2 μM

Arctiin has been identified as an agonist of adiponectin receptor 1 (AdipoR1), a key target in metabolic syndrome and type 2 diabetes, with a reported in vitro IC50 value of 1.2 μM . This activity profile is distinct and has not been reported for its close analog arctigenin, suggesting a unique ligand-receptor interaction conferred by the glycoside moiety.

Metabolic Disease Diabetes Receptor Pharmacology

Stir-Frying Process Enhances the Bioavailability of Arctiin from Arctii Fructus

A comparative pharmacokinetic study demonstrated that the oral administration of stir-fried Arctii Fructus resulted in enriched bioavailability of arctiin compared to the raw, unprocessed herb [1]. This study, which developed a UHPLC-MS/MS method to simultaneously quantify seven compounds, provided initial evidence that the traditional stir-frying process alters the pharmacokinetic profile of arctiin to enhance its systemic exposure [1].

Pharmacokinetics Traditional Chinese Medicine Processing Bioavailability

Optimal Research and Industrial Scenarios for Arctiin Application Based on Verified Differential Evidence


Development of a Safer Prodrug for Solid Tumor Therapy

For oncology research programs targeting colon, pancreatic, or liver cancers, arctiin should be prioritized as a lead compound over arctigenin when the primary objective is to maximize the therapeutic index. The evidence demonstrates that while arctiin is 8-fold less potent in vitro (IC50: 2.5 μg/mL vs. 0.31 μg/mL), it offers a >5-fold superior safety margin in vivo (MTD >313 mg/kg vs. 50 mg/kg) [1]. This profile is ideal for developing oral prodrug formulations where high, repeated dosing is required, and systemic toxicity of the active aglycone is a limiting factor.

Combination Therapy or Monotherapy for Influenza in Immunocompromised Populations

Arctiin is a scientifically justified candidate for preclinical and clinical studies in antiviral therapy, specifically for influenza A. Its demonstrated ability to induce higher levels of virus-specific antibodies than oseltamivir and prevent the emergence of drug resistance (0% vs. 50% resistance induction) [2] makes it a compelling agent for combination regimens aimed at boosting host immunity and mitigating viral escape. This is particularly relevant for research models involving immunocompromised subjects.

A Safer Antiparasitic Agent for Aquaculture Applications

In the field of aquaculture parasitology, arctiin is a superior candidate compared to arctigenin for controlling monogenean infections like Dactylogyrus intermedius. The 1.67-fold higher LC50 value (14.14 mg L−1 vs. 8.47 mg L−1) [3] quantifies a significantly reduced risk of acute toxicity to the host species, goldfish. This wider safety window is a critical factor for regulatory approval and practical application in commercial fish farming.

Investigating Metabolic Disorders via Adiponectin Receptor 1 Agonism

Research programs focused on metabolic syndrome, insulin sensitization, or type 2 diabetes should consider arctiin as a unique chemical probe for AdipoR1. The reported agonist activity with an IC50 of 1.2 μM is a specific, quantifiable differentiator from its analog arctigenin, which does not share this reported mechanism. This justifies the procurement of high-purity arctiin for target-specific assays and in vivo models of metabolic disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arctiin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.